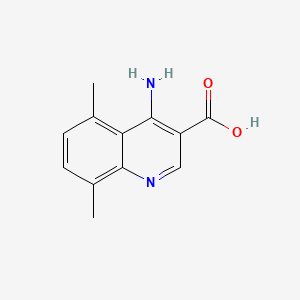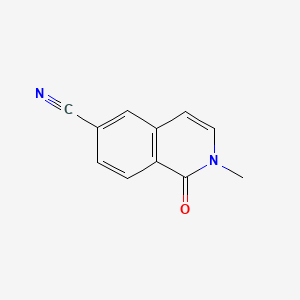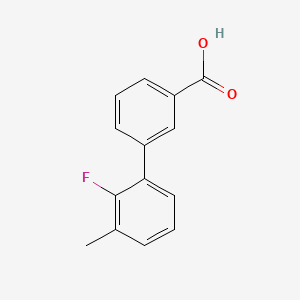
1H-Pyrrole-1-ethanol,beta-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.16834 g/mol . This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. Pyrroles are known for their significant role in various biological and chemical processes.
準備方法
The synthesis of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This reaction is highly selective and avoids the formation of unwanted by-products. Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.
化学反応の分析
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, manganese complexes, and copper catalysts .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrroles and their derivatives.
科学的研究の応用
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They have shown promise in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicine, pyrrole-based compounds are investigated for their therapeutic properties. They have been explored as potential treatments for various diseases, including cancer and infectious diseases.
Industry: Industrial applications include the use of pyrrole derivatives in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be compared with other similar compounds, such as 1H-Pyrrole, 1-methyl-, and 1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI) . These compounds share a similar pyrrole core structure but differ in their substituents and functional groups.
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom of the pyrrole ring.
1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI): This compound is a stereoisomer of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) and has similar chemical properties.
The uniqueness of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) lies in its specific substituents and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various scientific and industrial applications.
特性
IUPAC Name |
2-pyrrol-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-9)8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRCVMIYVVLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-16-3 |
Source


|
| Record name | β-Methyl-1H-pyrrole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)



![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)





